3-AMINO-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-2-CYCLOHEXEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one is a complex organic compound with a unique structure that combines an amino group, a diethoxyphenyl group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Diethoxyphenylacetyl Intermediate: This step involves the acylation of 3,4-diethoxybenzene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclohexenone Formation: The intermediate is then subjected to a cyclization reaction to form the cyclohexenone ring. This can be achieved using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-Amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter pathways.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound can be used in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This can lead to changes in biochemical pathways, making it useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups instead of diethoxy groups.
2-Amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: A more complex compound with additional functional groups.
Uniqueness
3-Amino-2-[2-(3,4-diethoxyphenyl)acetyl]-2-cyclohexen-1-one is unique due to its combination of an amino group, a diethoxyphenyl group, and a cyclohexenone ring. This unique structure provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-iminocyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-22-16-9-8-12(11-17(16)23-4-2)10-15(21)18-13(19)6-5-7-14(18)20/h8-9,11,19,21H,3-7,10H2,1-2H3/b18-15-,19-13? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXYODKDQGCPRE-MKNRAYGDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=N)CCCC2=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=N)CCCC2=O)/O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.